Regioselective Protection for Directional Peptide Synthesis
Z-Lys-NH2 HCl (CAS 112785-42-9) provides Nα-amine protection while leaving the Nε-amine free, enabling directional peptide chain extension at the C-terminus via the free ε-amine. In contrast, H-Lys(Z)-NH2 HCl (CAS 58117-53-6) protects the Nε-amine and leaves the Nα-amine free, necessitating a fundamentally different synthesis strategy . The regioisomers are distinguishable by their optical rotation values: Z-Lys-NH2 HCl exhibits [α]25D = -4 ± 1° (C=1 in MeOH), whereas H-Lys(Z)-NH2 HCl exhibits [α]25D = 10.5 ± 1.5° (C=1 in MeOH) .
| Evidence Dimension | Protection Group Position and Chiroptical Property |
|---|---|
| Target Compound Data | Nα-Z protected; [α]25D = -4 ± 1° (C=1 in MeOH) |
| Comparator Or Baseline | H-Lys(Z)-NH2 HCl (Nε-Z protected); [α]25D = 10.5 ± 1.5° (C=1 in MeOH) |
| Quantified Difference | Opposite sign of optical rotation; Nα-Z vs. Nε-Z protection dictates orthogonal synthetic utility |
| Conditions | Methanol solution at 25°C for optical rotation measurement; Standard SPPS and solution-phase peptide synthesis protocols |
Why This Matters
The Nα-Z protection enables the free ε-amine to be utilized for on-resin branching, side-chain conjugation, or cyclization reactions without requiring additional deprotection steps, directly impacting synthetic route design and procurement decisions.
